6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
Description
Properties
IUPAC Name |
4-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-11-4-2-10(3-5-11)12-7-9(8-18)1-6-13(12)19/h1-7,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTSWINFJUSXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . This method ensures the efficient incorporation of the trifluoromethoxy group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of photoredox catalysts and visible light irradiation has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines under appropriate conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to interact with specific protein targets within cells. Notably, it has shown efficacy in degrading the BCL6 protein, which is implicated in various cancers.
In Vitro Studies : The following table summarizes the inhibitory effects of 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile on different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SU-DHL-4 | 0.5 | BCL6 degradation |
| OCI-Ly1 | 0.7 | Antiproliferative activity |
| OCI-Ly3 | >10 | Low response due to BCL6 expression |
These results indicate that the compound exhibits potent activity against lymphoma cell lines, suggesting a mechanism that involves targeted protein degradation rather than simple inhibition.
Lithium-Ion Batteries
Due to its chemical structure, this compound has been explored for use in lithium-ion batteries. The compound forms a low-impedance protective film when oxidized, enhancing the performance and longevity of battery systems.
Case Study 1: Cancer Cell Line Research
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant reductions in BCL6 levels across multiple lymphoma cell lines. The study employed various assays to confirm the compound's efficacy and established a dose-response relationship.
Case Study 2: Battery Performance Enhancement
Research conducted on battery materials indicated that incorporating this compound into battery electrolytes improved conductivity and stability under high voltage conditions. The formation of protective films was analyzed using electrochemical impedance spectroscopy (EIS), showing promising results for future applications in energy storage technologies.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) analogs .
- Regiochemistry : Positional isomerism significantly impacts bioactivity. For instance, 6-hydroxy-4'-trifluoromethoxy substitution (target compound) may favor π-π stacking in enzyme binding pockets, whereas 3-hydroxy-3'-trifluoromethoxy substitution (CAS: 1261796-05-7 ) could hinder steric interactions.
- Functional Group Trade-offs: Replacing -CN with -SO₂NH₂ (as in D2 ) increases hydrogen-bonding capacity, critical for protein target engagement. Conversely, the cyano group’s compact size may improve membrane permeability.
Biological Activity
6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethoxy group and a hydroxyl group. These functional groups contribute to its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 263.21 g/mol. The presence of the trifluoromethoxy group enhances lipophilicity and chemical stability, which are crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group facilitates binding to hydrophobic pockets in proteins, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the function of various receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties by inhibiting the growth of cancer cells.
- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various models.
- Neuroprotective Properties : Some studies have indicated that it may protect neuronal cells from oxidative stress.
Research Findings and Case Studies
Recent studies have explored the biological effects of this compound in various contexts:
Table 1: Summary of Biological Studies
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several studies. Key findings include:
- Absorption : The compound shows good absorption characteristics, which are enhanced by its lipophilic nature.
- Metabolism : Initial studies suggest that it undergoes metabolic transformations that may influence its efficacy and safety profile.
- Bioavailability : Research indicates favorable bioavailability in animal models, supporting further investigation into its therapeutic potential.
Q & A
Q. What synthetic methodologies are effective for preparing 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid (e.g., 4-(trifluoromethoxy)phenylboronic acid) and a halogenated precursor (e.g., 3-cyano-6-hydroxybromobenzene). Post-coupling oxidation or deprotection steps may be required to retain the hydroxy group. For example, Schmidt conversion of aldehydes to nitriles using azidotrimethylsilane (TMSN₃) in hexafluoroisopropanol (HFIP) preserves hydroxyl groups, as demonstrated for analogous biphenyl systems . Optimize reaction conditions (e.g., catalyst loading, solvent ratios) to improve yields.
Q. How can the hydroxy group in the biphenyl core be characterized spectroscopically?
- Methodological Answer : Use ¹H NMR to identify the hydroxy proton (δ ~5–6 ppm in DMSO-d₆, broad singlet) and confirm its presence via deuterium exchange. FT-IR spectroscopy can detect O–H stretching (~3200–3600 cm⁻¹). For unambiguous assignment, employ 2D NMR (e.g., HSQC, HMBC) to correlate the hydroxy proton with adjacent carbons. Cross-validate with HRMS to confirm molecular ion peaks (e.g., [M−H]⁻ at m/z 334.0833 for analogous compounds) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on structurally related trifluoromethoxy-biphenyl derivatives, follow GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store at room temperature in inert atmospheres. Refer to SDS sheets of analogous compounds for spill management and disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and dipole moments. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Compare theoretical bond lengths/angles with experimental X-ray crystallography data (if available). For example, DFT studies on organotellurium biphenyl analogs showed <2% deviation in bond parameters .
Q. How do polymorphic forms affect the compound’s bioavailability, and how can they be characterized?
- Methodological Answer : Screen for polymorphs using XRPD (X-ray powder diffraction) and DSC (differential scanning calorimetry). Prepare slurries in solvents (e.g., acetonitrile/water) and stir at 25°C for 24 hours to isolate stable forms. Assess solubility and dissolution rates via HPLC. For example, diphosphate salts of related trifluoromethoxy-biphenyl carboxamides exhibited 16-fold higher bioavailability than free forms due to improved solubility .
Q. What experimental strategies resolve contradictions in reaction mechanism data (e.g., competing intra- vs. intermolecular pathways)?
- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments to distinguish pathways. For photoinduced reactions, vary light intensity and monitor intermediates via LC-MS or in-situ IR . For example, competing intramolecular cyclization vs. intermolecular substitution in bromo-hydroxy-biphenyls was resolved by comparing rate constants (e.g., k_intra vs. k_inter) under controlled conditions .
Q. How can bioactivity against the Hedgehog (Hh) signaling pathway be evaluated?
- Methodological Answer : Conduct in vitro assays using SMO-transfected HEK293 cells. Measure IC₅₀ via luciferase reporter systems (e.g., Gli-dependent transcription). Compare with reference inhibitors like Sonidegib (LDE225). For advanced studies, use PK/PD modeling in rodent xenografts to correlate plasma exposure (AUC) with tumor regression. Salt forms (e.g., diphosphate) enhance exposure 3.1-fold at 100 mpk doses .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
